molecular formula C11H12F3NO B121588 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine CAS No. 937621-11-9

3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine

Cat. No. B121588
M. Wt: 231.21 g/mol
InChI Key: VLKLWKNAFARLJA-UHFFFAOYSA-N
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Description

The compound "3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine" is a derivative of azetidine, a four-membered nitrogen-containing ring. The trifluoromethoxy group attached to the phenyl ring suggests that the compound may exhibit unique electronic and steric properties, which could be leveraged in various chemical reactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of azetidine derivatives has been explored in several studies. For instance, the preparation of 3-methylene-4-(trifluoromethyl)azetidin-2-ones as building blocks for further chemical transformations is described, highlighting their utility in organic synthesis for creating a variety of biologically relevant structures . Similarly, the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones from 3-benzyloxy-β-lactams and their transformation into new building blocks for constructing CF3-containing compounds is reported . These methods could potentially be adapted for the synthesis of "3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine."

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex, as evidenced by the X-ray structural investigation of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, which revealed the crystallization in a monoclinic system and provided detailed geometric parameters . This type of analysis is crucial for understanding the three-dimensional conformation of azetidine derivatives, which can influence their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions. For example, the synthesis of cis- and trans-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines and their regio- and stereospecific ring opening has been developed, showcasing the reactivity of these compounds with different nucleophiles . Additionally, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening towards diverse α-(trifluoromethyl)amines via intermediate azetidinium salts has been described, indicating a clear difference in reactivity compared to azetidines with other electron-withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group, for example, can significantly affect the compound's lipophilicity, acidity, and overall reactivity. The synthesis and biological activity of various azetidinone derivatives have been studied, with some compounds showing promising antibacterial activities 10. These activities are likely related to the physical and chemical properties of the azetidine ring and its substituents.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Azetidines : Azetidines, including structures similar to 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine, have been explored for their synthesis and reactivity. Studies describe various synthetic routes for azetidines and their derivatives, highlighting their potential in organic chemistry and drug development. For instance, the rearrangement of 2-aryl-3,3-dichloroazetidines to produce aziridines and aroylaziridines demonstrates the versatility of these compounds (Dejaegher et al., 2002).

Applications in Medicinal Chemistry

  • Antibacterial Agents : Azetidine derivatives, such as 7-azetidinylquinolones, have shown significant promise as antibacterial agents. Their synthesis, properties, and structure-activity relationships have been extensively studied, revealing the impact of chirality and stereochemistry on their antibacterial potency (Frigola et al., 1995).

  • Antimicrobial Activity : Synthesis and characterization of azetidinone derivatives have also been conducted to evaluate their antimicrobial activities. These studies contribute to the development of new antimicrobial agents using azetidine frameworks (Chopde et al., 2012).

Other Potential Applications

  • Spectroscopic Properties and Synthesis : The synthesis and spectroscopic properties of azetidine and its derivatives are of interest in various fields, including material science and pharmaceuticals. For example, the synthesis of long-chain aza, aziridine, and azetidine fatty esters has been explored, providing insights into the structural and functional versatility of these compounds (Lie Ken Jie & Syed-rahmatullah, 1992).

  • Polymer Science : Azetidine-containing compounds have been used in polymer science, such as in the development of self-curable aqueous-based polyurethane dispersions. These compounds demonstrate the potential of azetidine derivatives in creating novel materials with unique properties (Wang et al., 2006).

properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9/h1-4,9,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKLWKNAFARLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588372
Record name 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine

CAS RN

937621-11-9
Record name 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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